molecular formula C22H29N3O3S B1241693 1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide

1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide

Cat. No. B1241693
M. Wt: 415.6 g/mol
InChI Key: VYBRUXXNPXPFGA-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide is an amino acid amide.

Scientific Research Applications

Synthesis and Characterization of Polyamides

  • Synthesis of New Soluble Polyamides : A study by Liaw, Liaw, and Chen (2000) demonstrated the synthesis of new soluble polyamides using a monomer similar to 1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide. This process involved reacting the monomer with various diamines, producing polymers with excellent solubility and favorable thermal properties (Liaw, Liaw, & Chen, 2000).

Chemical Modification and Analgesic Activity

  • Analgesic Activity of N-(4-tert-butylphenyl) Derivatives : Nie et al. (2020) researched the chemical modification and analgesic activity of compounds structurally related to 1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide. They found that certain analogs showed improved pharmacological profiles compared to the lead compound (Nie et al., 2020).

Synthesis and Properties of New Polyamides

  • Development of Polyamides with Special Properties : Research by Liaw and Liaw (1998) involved synthesizing a series of polyamides using a similar compound. They investigated the solubility and mechanical properties of these polyamides, contributing to the understanding of materials science (Liaw & Liaw, 1998).

Synthesis and Crystal Structure Analysis

  • Crystal Structure of Related Compounds : A study by Balu and Gopalan (2013) focused on the synthesis and crystal structure of a compound structurally similar to 1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide. Their findings provide insight into the molecular interactions and crystal packing of such compounds (Balu & Gopalan, 2013).

Novel Synthesis and Biological Activity

  • Biological Activity of Derivatives : Khalid et al. (2013) synthesized O-substituted derivatives of a compound similar to 1-(4-tert-butylphenyl)sulfonyl-N-(2-pyridinylmethyl)-2-piperidinecarboxamide and evaluated their bioactivity. They reported notable activity against specific enzymes, highlighting potential therapeutic applications (Khalid et al., 2013).

properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide

InChI

InChI=1S/C22H29N3O3S/c1-22(2,3)17-10-12-19(13-11-17)29(27,28)25-15-7-5-9-20(25)21(26)24-16-18-8-4-6-14-23-18/h4,6,8,10-14,20H,5,7,9,15-16H2,1-3H3,(H,24,26)

InChI Key

VYBRUXXNPXPFGA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NCC3=CC=CC=N3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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